1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Vorbereitungsmethoden
The synthesis of 1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-naphthol with an appropriate aldehyde to form the naphthofuran core, followed by the introduction of the 2-methylpiperidyl group through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new biochemical assays and probes.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its unique chemical properties make it suitable for use in materials science, including the development of novel polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one can be compared with other similar compounds, such as:
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]pyran: This compound shares a similar core structure but differs in the heterocyclic ring, leading to distinct chemical and biological properties.
1-(2-Methylpiperidyl)-2-naphtho[2,1-b]thiophene:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C20H21NO2 |
---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-benzo[e][1]benzofuran-1-yl-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C20H21NO2/c1-14-6-4-5-11-21(14)19(22)12-16-13-23-18-10-9-15-7-2-3-8-17(15)20(16)18/h2-3,7-10,13-14H,4-6,11-12H2,1H3 |
InChI-Schlüssel |
CLCAFZCRGXAWQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.